2',3'-di-O-acetyluridine is a modified nucleoside derived from uridine, featuring two acetyl groups at the 2' and 3' hydroxyl positions. This compound is of significant interest in biochemical research due to its potential applications in drug development and molecular biology. The compound is classified as an acylated nucleoside, which can influence its biological activity and pharmacological properties.
2',3'-di-O-acetyluridine can be sourced from various natural and synthetic pathways. It is classified under nucleosides, specifically as a derivative of uridine, which is a naturally occurring nucleoside found in RNA. The acylation process enhances its stability and solubility, making it suitable for various applications in scientific research.
The synthesis of 2',3'-di-O-acetyluridine typically involves the acetylation of uridine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction selectively modifies the hydroxyl groups at the 2' and 3' positions while preserving the integrity of the nucleobase.
The molecular formula of 2',3'-di-O-acetyluridine is C13H16N2O8. It features a ribose sugar backbone with two acetyl groups attached to the 2' and 3' hydroxyl groups.
2',3'-di-O-acetyluridine can undergo hydrolysis in aqueous conditions, reverting to uridine and acetic acid. This reaction is significant for understanding its stability and bioavailability in biological systems.
The mechanism of action of 2',3'-di-O-acetyluridine primarily involves its role as a prodrug that can be converted into uridine within biological systems. Once deacetylated, uridine can participate in various biochemical pathways, including RNA synthesis and nucleotide metabolism.
2',3'-di-O-acetyluridine has several applications in scientific research:
2',3'-Di-O-acetyluridine is a chemically modified nucleoside derivative where acetyl groups (–COCH₃) are regioselectively attached to the 2' and 3' hydroxyl positions of the ribose sugar in uridine. This modification alters the molecule’s physicochemical and biological properties, making it a valuable intermediate in nucleic acid chemistry and drug design. Its systematic name is [(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate (CAS: 29108-90-5), with the molecular formula C₁₃H₁₆N₂O₈ and a molecular weight of 328.27 g/mol [3] [9]. Unlike unmodified uridine, this diacetylated analogue exhibits enhanced lipophilicity, altered sugar pucker conformation, and distinct metabolic stability, enabling specialized applications in therapeutics and chemical biology [4] [6].
The synthesis of acylated nucleosides originated in the mid-20th century alongside growing interest in nucleotide metabolism and antimetabolite therapies. Early work focused on protecting hydroxyl groups to enable controlled glycosidic bond formation during nucleoside synthesis. By the 1960s, acetyl groups became favored for their steric and electronic balance, leading to protocols for regioselective acylation. 2',3'-Di-O-acetyluridine emerged as a key intermediate during this period, synthesized via direct acylation of uridine using acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) with catalysts like triethylamine [4] [6].
A breakthrough came with the development of siloxane-based protecting groups, such as 1,1,3,3-tetraisopropyldisiloxane (TIPDS), which allowed selective 3',5'-protection of ribonucleosides. This left the 2'-OH exposed for further functionalization, enabling routes to diverse 2'-modified analogues. For example, Nielsen’s group utilized TIPDS-protected uridine to synthesize 2′-functionalized "double-headed" nucleosides through Corey–Chaykovsky epoxidation followed by nucleophilic ring opening [6]. These innovations established 2',3'-di-O-acetyluridine as a versatile scaffold for generating nucleoside libraries.
Table 1: Key Historical Milestones in Acylated Nucleoside Chemistry
Year Range | Development | Significance |
---|---|---|
1960–1970 | Direct acylation methods | Enabled regioselective synthesis of 2',3'-di-O-acyluridines using anhydrides [4] |
1980–1990 | TIPDS protection strategies | Facilitated 2'-modification of uridine for "double-headed" nucleosides [6] |
2000–2010 | Automated phosphoramidite incorporation | Allowed use of acylated derivatives in oligonucleotide synthesis [6] |
Acetylation at the 2' and 3' positions induces profound changes in uridine’s structure and reactivity:
Stereoelectronic Effects: The bulky acetyl groups force the ribose ring into a C3'-endo puckering conformation, which mimics the sugar geometry in A-form RNA duplexes. This alters the nucleoside’s glycosidic bond torsion angle (χ), affecting base stacking and hydrogen-bonding potential [6]. The ester carbonyls (C=O) at C2' and C3' introduce electron-withdrawing effects, reducing the pKa of adjacent hydroxyls and modulating hydrogen-bond acceptor capacity [4].
Spectroscopic Signatures: Infrared spectroscopy reveals C=O stretches at 1740–1750 cm⁻¹ and ester C–O vibrations at 1220–1250 cm⁻¹. In ¹H-NMR (CDCl₃), key shifts include:
Acetyl methyl groups (δ 2.05–2.15 ppm, s) [4] [9]These peaks confirm regioselective acylation and distinguish 2',3'-di-O-acetyluridine from isomers like 2',5'- or 3',5'-diacetates.
Solubility and Reactivity: Acetylation increases lipophilicity (logP ≈ 0.8 vs. −1.5 for uridine), enhancing membrane permeability and organic solvent solubility (e.g., 50 mg/mL in chloroform). However, it renders the compound hydrolytically labile in alkaline conditions due to ester susceptibility. The 5'-OH remains unmodified, allowing site-specific phosphorylation or conjugation [4] [9].
Table 2: Structural and Spectral Properties of 2',3'-Di-O-acetyluridine vs. Uridine
Property | 2',3'-Di-O-acetyluridine | Uridine |
---|---|---|
Molecular weight | 328.27 g/mol | 244.20 g/mol |
IR C=O stretch | 1740–1750 cm⁻¹ (ester) | 1660–1690 cm⁻¹ (amide) |
¹H-NMR (H2') | δ 5.60–5.70 ppm (dd) | δ 4.20–4.30 ppm (m) |
LogP (calculated) | ~0.8 | ~−1.5 |
Aqueous solubility | Low (<5 mg/mL) | High (>50 mg/mL) |
This derivative serves as a strategic intermediate in drug design due to its dual roles as a prodrug moiety and metabolic modulator:
Anticancer Applications: As a purine nucleoside analog, 2',3'-di-O-acetyluridine inhibits DNA synthesis in indolent lymphoid malignancies. Its mechanism involves intracellular deacetylation to uridine, followed by phosphorylation to active triphosphate forms that incorporate into DNA, causing chain termination or apoptosis induction [2]. Hybrid derivatives like 5'-O-N-acetylsulfanilyl-2',3'-di-O-lauroyluridine exhibit enhanced activity against Staphylococcus aureus and Bacillus cereus by disrupting cell wall synthesis [4].
Antiviral and Metabolic Rescue: In mitochondrial disorders (e.g., OXPHOS dysfunction), uridine depletion impairs pyrimidine salvage pathways. Administering 2',3'-di-O-acetyluridine—which readily crosses membranes—restores uridine pools, rescuing aspartate depletion and improving cell proliferation. In zebrafish models of rotenone-induced toxicity, uridine/pyruvate combinations increased survival by 65% by correcting NAD⁺/NADH imbalances [8].
Nucleic Acid Therapeutics: The acetyl groups protect the ribose ring during oligonucleotide synthesis. After incorporation into antisense strands, deprotection yields native RNA-like structures. This approach stabilizes siRNA and mRNA vaccines against nucleases, with triacetylated variants (e.g., 2',3',5'-tri-O-acetyluridine) used in codon optimization studies [5] [9].
Table 3: Biomedical Applications of 2',3'-Di-O-acetyluridine Derivatives
Application | Derivative Example | Mechanism/Benefit |
---|---|---|
Antibacterial agents | 5'-O-N-acetylsulfanilyl-2',3'-di-O-lauroyluridine | Disrupts Gram-positive cell walls [4] |
Mitochondrial rescue | 2',3'-Di-O-acetyluridine + pyruvate | Restores aspartate/NAD⁺ in OXPHOS defects [8] |
siRNA stabilization | 2',3'-Di-O-acetyl-5'-phosphoramidite | Enables solid-phase RNA synthesis [5] [9] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1